(R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride
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Overview
Description
®-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
N-Methylation: The piperidine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of ®-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride follows similar synthetic routes but often employs more efficient and scalable methods. These may include continuous flow reactions and the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
®-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzamide carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
®-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.
Uniqueness
®-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride is unique due to its specific structural features and the combination of the piperidine and benzamide moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-4-[(3R)-piperidin-3-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-14-13(16)11-6-4-10(5-7-11)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3,(H,14,16);1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBQMQCRNRNENE-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=C(C=C1)[C@H]2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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